REACTION_CXSMILES
|
[C:1]1(C)[C:2]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-].[Na+].O.Cl[CH2:16]Cl.[C:18]1(C)[CH:23]=CC=[CH:20][CH:19]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:5]1([CH3:16])[CH:6]=[CH:1][C:2]([S:7]([N:10]2[CH2:20][CH2:19][CH:18]=[CH:23]2)(=[O:8])=[O:9])=[CH:3][CH:4]=1 |f:1.2,6.7|
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Name
|
|
Quantity
|
1.37 kg
|
Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)N)C
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Name
|
|
Quantity
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6 L
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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0.8 L
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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130.5 g
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Type
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catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
|
Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.)
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Type
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DISTILLATION
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Details
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During the distillation, foam formation
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Type
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CUSTOM
|
Details
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with an internal temperature of 33-40° C.
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Type
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ADDITION
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Details
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After completion of the addition, further dichloromethane
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Type
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CUSTOM
|
Details
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is removed by distillation until distillate
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Type
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CUSTOM
|
Details
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about 85 minutes
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Duration
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85 min
|
Type
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CUSTOM
|
Details
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internal temperature 40° C.
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Type
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CUSTOM
|
Details
|
temperature of 60° C.
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Type
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TEMPERATURE
|
Details
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still warm to a separating funnel
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Type
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WASH
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Details
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the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene
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Type
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CUSTOM
|
Details
|
Before the phase separation
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Type
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FILTRATION
|
Details
|
the solid constituents in the intermediate phase are filtered off with suction
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Type
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WASH
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Details
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washed with 0.5 l of toluene
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Type
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WASH
|
Details
|
The organic phase is washed with 2.4 l of water
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Type
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CUSTOM
|
Details
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separated off
|
Type
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CUSTOM
|
Details
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evaporated to dryness in a rotary evaporator
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Type
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CUSTOM
|
Details
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The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath
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Type
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CUSTOM
|
Details
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temperature of 50° C., the suspension is transferred to a 10 l flask
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Type
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WASH
|
Details
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the flask is rinsed with 2.4 l of diisopropyl ether
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Type
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TEMPERATURE
|
Details
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The mixture is warmed
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Type
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TEMPERATURE
|
Details
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to reflux temperature (59° C.)
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Type
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STIRRING
|
Details
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stirred for a further 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
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TEMPERATURE
|
Details
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The suspension is cooled to 0° C.
|
Type
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STIRRING
|
Details
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stirred at 0° C. for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
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washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5)
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Type
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CUSTOM
|
Details
|
The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1C=CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |